1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride
Overview
Description
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of a piperazine ring attached to a cyclohexane ring, with a carboxamide group and two hydrochloride ions. This compound is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with piperazine in the presence of a suitable catalyst to form 1-(piperazin-1-yl)cyclohexane. This intermediate is then reacted with a carboxamide source, such as isocyanate, to yield the final product. The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process starts with the synthesis of the intermediate compounds, followed by purification steps such as crystallization or distillation. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt, which is then purified and dried.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine and cyclohexane rings.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(Piperazin-1-yl)cyclopropane-1-carboxamide dihydrochloride
- 1-(Piperazin-1-yl)cyclohexane-1-carboxamide hydrochloride
Comparison: 1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride is unique due to its specific structural features, such as the cyclohexane ring and the carboxamide group. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, the cyclohexane ring provides a different steric environment compared to a cyclopropane ring, potentially leading to variations in how the compound interacts with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-piperazin-1-ylcyclohexane-1-carboxamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-10(15)11(4-2-1-3-5-11)14-8-6-13-7-9-14;;/h13H,1-9H2,(H2,12,15);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATISIIDFWGTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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